Product packaging for Ammonium-D-xylonate(Cat. No.:CAS No. 5461-96-1)

Ammonium-D-xylonate

Cat. No.: B3061129
CAS No.: 5461-96-1
M. Wt: 183.16 g/mol
InChI Key: VUOKJALMVMFERM-UHFFFAOYSA-N
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Description

D-xylonate, a five-carbon sugar acid derived from the oxidation of D-xylose, is at the forefront of efforts to create value-added products from renewable resources. nih.gov Its ammonium (B1175870) salt, Ammonium D-xylonate, is a metabolite of interest for studying the metabolic pathways of xylose utilization. scbt.com The scientific community is actively exploring its potential, from microbial production methods to its application as a building block for various chemicals.

The transition from a fossil fuel-based economy to a more sustainable, bio-based one hinges on the effective utilization of lignocellulosic biomass. This biomass is rich in carbohydrates, with hemicelluloses accounting for a significant portion, primarily composed of pentose (B10789219) sugars like D-xylose and D-arabinose. nih.gov These pentoses represent a vast and renewable feedstock for biorefining processes, which aim to convert biomass into a spectrum of valuable products, including biofuels and platform chemicals. nih.govmdpi.com

The development of efficient methods to convert these pentose sugars into versatile chemical intermediates is a cornerstone of the modern bioeconomy. nih.gov Such advancements are crucial for reducing our reliance on petrochemicals and mitigating environmental concerns associated with their use. nih.gov The bioconversion of pentoses can yield a wide array of valuable compounds, including xylitol (B92547), furfural, and organic acids like D-xylonic acid. researchgate.net

D-xylonate is increasingly recognized as a versatile platform chemical with a wide range of potential applications. researchgate.netnih.gov It can serve as a precursor for the synthesis of various valuable compounds, such as 1,2,4-butanetriol, co-polyamides, and polyesters. researchgate.netnih.gov Furthermore, D-xylonate is being explored as a non-food-derived alternative to D-gluconic acid, a widely used chemical in the food, pharmaceutical, and construction industries. researchgate.netnih.gov

The production of D-xylonate is primarily achieved through biological methods, including microbial fermentation and enzymatic conversion of D-xylose. nih.govacs.org Researchers have successfully engineered various microorganisms, such as Escherichia coli, Saccharomyces cerevisiae, and Gluconobacter oxydans, to produce D-xylonate with high yields. researchgate.netnih.gov The biological production process involves the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. nih.govacs.org

Table 1: Properties of Ammonium D-xylonate

Property Value
CAS Number 5461-96-1
Molecular Formula C₅H₉O₆•NH₄
Molecular Weight 183.16 g/mol
Storage Temperature 2-8°C

This data is compiled from multiple sources. scbt.comguidechem.comcymitquimica.com

In biochemical research, the choice of counterion for an acidic compound like D-xylonate can be significant. The ammonium ion (NH₄⁺) in Ammonium D-xylonate offers specific advantages in various experimental settings. Ammonium salts are commonly used in biological buffers and as a nitrogen source in microbial fermentation media. alfa-chemistry.com

During the enzymatic synthesis of D-xylonate, ammonium bicarbonate buffer is sometimes employed. acs.org A key advantage of this is that after the reaction, the buffer components and other volatile byproducts can be easily removed through evaporation, simplifying the purification process of the final D-xylonate product. nih.gov The use of ammonium salts can also be relevant in studies involving whole-cell biocatalysts, where nitrogen is an essential nutrient for cell growth and maintenance.

Table 2: Research Findings on D-xylonate Production

Microorganism/Enzyme Substrate Product Titer/Yield Reference
Saccharomyces cerevisiae (engineered) D-xylose 17 ± 2 g/L researchgate.net
Pichia kudriavzevii (engineered) D-xylose 1.13 g/L/h conversion rate mdpi.com
Pseudomonas putida EM42 D-xylose 0.95 g/g of xylose nih.gov
Xylose dehydrogenase from Caulobacter crescentus D-xylose >95% conversion nih.gov

This table presents a selection of research findings on D-xylonate production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO6 B3061129 Ammonium-D-xylonate CAS No. 5461-96-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;2,3,4,5-tetrahydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOKJALMVMFERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969879
Record name Pentonic acid--ammonia (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-96-1
Record name NSC15831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentonic acid--ammonia (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90969879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for D Xylonate Production

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic strategies for D-xylonate production combine the high selectivity of biocatalysts with the broad applicability of chemical reactions. mdpi.com This integrated approach can overcome the limitations of individual methods, leading to more efficient and environmentally friendly processes. mdpi.com One such strategy involves the chemical oxidation of D-xylose to D-xylonate, followed by a cell-free biotransformation to produce other valuable chemicals. researchgate.net

Multienzyme Cascade Systems

Multienzyme cascade systems are a cornerstone of modern biocatalysis, enabling the synthesis of complex molecules in a single pot through a series of sequential enzymatic reactions. researchgate.net These systems are particularly effective for D-xylonate production, offering high conversion rates and simplified product isolation. acs.orgresearchgate.net

The central reaction in the chemo-enzymatic synthesis of D-xylonate is the oxidation of D-xylose. This is catalyzed by the enzyme xylose dehydrogenase (XDH) , which converts D-xylose into D-xylonolactone. nih.govnih.gov This lactone then spontaneously or enzymatically hydrolyzes to form D-xylonic acid. nih.govvtt.fi The XDH from Caulobacter crescentus has proven to be particularly effective in this role. acs.orgjmb.or.kr This enzymatic oxidation is highly specific and avoids the formation of byproducts often seen in purely chemical oxidation methods. nih.gov

A significant challenge in using dehydrogenases like XDH is the requirement for expensive cofactors, such as NAD⁺ (nicotinamide adenine (B156593) dinucleotide). acs.org To make the process economically viable, in situ regeneration of the oxidized cofactor is crucial. nih.gov A highly efficient method involves coupling the XDH-catalyzed reaction with a second enzymatic reaction that recycles the cofactor.

A successful strategy employs alcohol dehydrogenase (ADH) from Clostridium kluyveri. acs.orgresearchgate.net In this system, as XDH reduces NAD⁺ to NADH during the oxidation of D-xylose, ADH simultaneously oxidizes a co-substrate, such as acetaldehyde (B116499) to ethanol (B145695), thereby regenerating NAD⁺ from NADH. acs.org This elegant coupling allows for the use of only catalytic amounts of the expensive NAD⁺, significantly reducing costs. researchgate.net The byproducts of this regeneration system, ethanol and the remaining acetaldehyde, are volatile, which simplifies the purification of the final D-xylonate product. acs.orgresearchgate.net

To maximize the yield and efficiency of D-xylonate production, careful optimization of various reaction parameters is essential. This includes the concentrations of the substrate (D-xylose), the cofactor (NAD⁺), and the co-substrate for regeneration (acetaldehyde), as well as pH and temperature. acs.orgump.edu.my

Research has shown that excellent conversions of over 95% can be achieved. researchgate.net In one study, the initial D-xylose to acetaldehyde ratio was systematically reduced from 1:16 to 1:1.5 without a significant loss in conversion, demonstrating the high efficiency of the cofactor regeneration system. acs.org The concentration of NAD⁺ was also optimized, with studies showing that decreasing the cofactor concentration still resulted in high product yields. acs.org Furthermore, the process has been successfully tested at increasing D-xylose concentrations, reaching up to 250 mM, although higher concentrations sometimes require longer reaction times or can lead to enzyme inactivation. acs.org The optimal pH for the reaction is typically around 8.0, and the reaction is often conducted in a buffer solution like ammonium (B1175870) bicarbonate. acs.org

A crucial aspect of any synthetic methodology is its potential for large-scale industrial application. The chemo-enzymatic synthesis of D-xylonate has demonstrated significant promise in this regard. The process has been successfully scaled up to produce multigram quantities of D-xylonate, with one study reporting a 10-gram scale reaction achieving near-quantitative conversion. acs.org

The efficiency of this biocatalytic process is noteworthy. The space-time yield, a measure of the amount of product formed per unit volume per unit time, has been reported to be as high as 15.66 g/(L·h). acs.org This is significantly higher than many fermentative processes. acs.org Furthermore, the use of cell-free extracts containing the overexpressed xylose dehydrogenase can be a cost-effective alternative to using purified enzymes, making the process more economically feasible for industrial scale-up. acs.orgresearchgate.net The straightforward product isolation, often involving simple evaporation of volatile components, further enhances the process's attractiveness for large-scale production. acs.org

Non-Enzymatic Chemical Oxidation Methods (Selective Aspects)

While enzymatic methods offer high selectivity, non-enzymatic chemical oxidation of D-xylose to D-xylonate is also a viable route. researchgate.netajbasweb.com These methods often employ metal catalysts, such as gold, to facilitate the oxidation. researchgate.net The selectivity of these chemical methods is a critical aspect, as the aim is to oxidize the aldehyde group of D-xylose without affecting the hydroxyl groups. Achieving high selectivity can be challenging, and these methods may require more stringent control of reaction conditions compared to their enzymatic counterparts. researchgate.net One approach involves the use of a gold catalyst to oxidize D-xylose to D-xylonate as the first module in a larger chemo-enzymatic pathway for producing bioplastic precursors. researchgate.net

Microbial Fermentation Strategies for D-Xylonate Biosynthesis

The core of D-xylonate biotechnology lies in harnessing microorganisms to convert D-xylose into the desired product. This process typically involves a two-step oxidation: D-xylose is first oxidized to D-xylonolactone, which is then hydrolyzed to D-xylonate. researchgate.net Success hinges on both the selection of a suitable production host and the optimization of its metabolic and fermentation parameters.

A primary strategy for creating a robust D-xylonate production strain is the introduction of genes encoding the necessary enzymes into a suitable host organism. The most crucial enzymes are D-xylose dehydrogenase (XDH), which catalyzes the initial oxidation of D-xylose, and a xylonolactonase (XL) to facilitate the hydrolysis of the intermediate D-xylonolactone. researchgate.netplos.org

The freshwater bacterium Caulobacter crescentus has been identified as a prime source for these enzymes. Its NAD+-dependent xylose dehydrogenase (Xdh) and xylonolactonase (XylC) have been successfully co-expressed in various industrial microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces lactis, and Corynebacterium glutamicum. plos.orgvtt.finih.govnih.gov For instance, co-expression of C. crescentus Xdh and XylC in an engineered E. coli strain enabled the conversion of 1 g/L of D-xylose into 0.84 g/L of D-xylonate and 0.10 g/L of D-xylonolactone within 12 hours. nih.gov In another study, expressing the xylB gene (encoding XDH) from C. crescentus in Corynebacterium glutamicum ATCC 31831, which has an innate pentose (B10789219) transporter, led to a production of 56.32 g/L of xylonic acid from 60 g/L of xylose. researchgate.net

The choice of host is critical. While E. coli is a common workhorse, yeasts like Saccharomyces cerevisiae are often preferred in industrial settings due to their robustness and tolerance to inhibitors found in biomass hydrolysates. nih.gov Researchers have achieved high D-xylonate titers by expressing the C. crescentus XDH in yeast; Pichia kudriavzevii produced up to 171 g/L of D-xylonate. vtt.fi

Table 1: Examples of Heterologous Gene Expression for D-Xylonate Production

Host Organism Expressed Genes (Source) Substrate D-Xylonate Titer Reference
Escherichia coli xdh, xylC (C. crescentus) D-xylose 27.3 g/L plos.org
Corynebacterium glutamicum xylB, xylC (C. crescentus) D-xylose 56.32 g/L researchgate.net
Pichia kudriavzevii xylB (C. crescentus) D-xylose 171 g/L vtt.fi

To maximize the carbon flux from D-xylose to D-xylonate, it is essential to block or reduce native metabolic pathways that also consume D-xylose. In many microorganisms like E. coli, D-xylose is naturally catabolized through a pathway involving xylose isomerase (encoded by xylA) and xylulose kinase (encoded by xylB). plos.orgnih.gov By deleting these genes, the native pathway is blocked, forcing the xylose to be channeled through the engineered oxidative pathway. In one study, disrupting xylA and xylB in E. coli, combined with the expression of XDH and XylC, resulted in a strain that produced 27.3 g/L of xylonate and 1.7 g/L of xylonolactone from 30 g/L of xylose, achieving approximately 88% of the theoretical yield. plos.orgnih.gov

Furthermore, the formation of other metabolic byproducts can divert carbon and energy away from D-xylonate synthesis. In E. coli, pathways leading to the formation of acetate, ethanol, and lactate (B86563) are common targets for deletion to improve product yield. researchgate.net Similarly, in yeast, preventing the conversion of D-xylose to xylitol (B92547) by removing or downregulating aldose reductase enzymes can enhance the flux towards D-xylonate. google.com

Beyond pathway engineering, other strategies are employed to boost the final concentration of D-xylonate. The reduction of byproducts, as mentioned above, is a critical step. For example, knocking out genes for acetate, ethanol, and lactate synthesis in an engineered E. coli strain was a key strategy that contributed to achieving a final D-xylonate titer of 108.2 g/L. researchgate.net

Another important consideration is cofactor balancing. The D-xylose dehydrogenase enzyme requires a cofactor, typically NAD+ or NADP+, to function. Ensuring a continuous and sufficient supply of the oxidized form of this cofactor is vital for sustained D-xylonate production. sci-hub.se In some enzymatic synthesis systems, a cofactor regeneration cycle is explicitly added, for example by using alcohol dehydrogenase to regenerate NAD+ from NADH while converting acetaldehyde to ethanol. csic.es In fermentations, maintaining adequate aeration is crucial for the respiratory chain to re-oxidize NADH to NAD+. mdpi.com

However, the accumulation of the acidic product, D-xylonate, can lower the pH of the culture medium and create intracellular stress, which may inhibit cell growth and productivity. vtt.fi Therefore, strategies to manage pH in the bioreactor and to potentially engineer cellular transport systems to efficiently export the product are important for reaching high titers.

The performance of a metabolically engineered strain is profoundly influenced by the fermentation conditions. Optimizing the bioprocess, particularly when using challenging feedstocks like lignocellulosic hydrolysates, is the final step toward an industrially viable process.

A major goal for sustainable chemical production is the use of non-food, renewable feedstocks. Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, corn cobs, sugarcane bagasse) and forestry waste, is an abundant and inexpensive source of D-xylose. vtt.fimdpi.com After pretreatment and hydrolysis, these materials yield a sugar-rich liquid (hydrolysate) that can be used as a fermentation feedstock.

However, these hydrolysates also contain inhibitory compounds generated during pretreatment, such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and acetic acid, which can negatively impact microbial growth and production. nih.govresearchgate.net Consequently, a key area of research is the development of robust microbial strains that can tolerate these inhibitors.

Several studies have demonstrated successful D-xylonate production from various hydrolysates.

An engineered E. coli strain produced 91.2 g/L of D-xylonate from corn cob hydrolysate in a fed-batch fermentation process. researchgate.net

A recombinant Zymomonas mobilis strain produced 16.2 g/L of xylonic acid from a 30% lignocellulosic hydrolysate that also contained glucose, which was co-fermented to ethanol. mdpi.com

Gluconobacter oxydans, a natural D-xylonate producer, was engineered to produce 246.4 g/L of D-xylonate from corn stover hydrolysate without detoxification. researchgate.net

Table 2: D-Xylonate Production from Lignocellulosic Hydrolysates

Production Organism Lignocellulosic Feedstock D-Xylonate Titer Productivity Reference
Escherichia coli Corn Cob 91.2 g/L 1.52 g/L/h researchgate.net
Gluconobacter oxydans Corn Stover 246.4 g/L 11.2 g/L/h researchgate.net
Zymomonas mobilis Lignocellulosic Hydrolysate 16.2 g/L Not specified mdpi.com

These results underscore the potential of using low-cost lignocellulosic materials for the economical production of D-xylonate, bringing it a step closer to becoming a key bio-based platform chemical.

Bioprocess Optimization in Fermentation Systems

Fed-Batch Fermentation and Continuous Production Systems

The production of D-xylonate has been significantly advanced through the implementation of sophisticated fermentation strategies, particularly fed-batch and continuous cultivation systems. These methods offer superior control over substrate levels, cellular growth, and product formation, often leading to higher titers and productivities compared to simple batch processes.

Fed-batch fermentation is a widely employed strategy to achieve high-density cell cultures and high product concentrations by intermittently or continuously feeding nutrients to the bioreactor. This approach mitigates substrate inhibition and catabolite repression, which can limit productivity. For instance, in a fed-batch process using a metabolically engineered Escherichia coli strain, a remarkable D-xylonate titer of 108.2 g/L was achieved from D-xylose with D-glucose as a co-substrate. researchgate.net This process recorded a yield of 1.09 g of D-xylonate per gram of D-xylose consumed. researchgate.net Similarly, fed-batch cultivation of a non-recombinant Corynebacterium glutamicum strain has demonstrated high volumetric productivities, reaching up to 4 g/L/h. researchgate.net Another study with an engineered E. coli strain under fed-batch conditions produced 27.3 g/L of D-xylonate from 30 g/L of D-xylose. acs.org Research on Paraburkholderia sacchari using fed-batch assays with xylose as the sole substrate resulted in a D-xylonate concentration of 150 g/L, with a productivity of 1.5 g/L/h. researchgate.net

Continuous production systems, where fresh medium is continuously added and fermented broth is simultaneously removed, allow for steady-state operation and can lead to high long-term productivity. While less common for D-xylonate than fed-batch methods, continuous culture has been successfully demonstrated. Gluconobacter oxydans has been used for the continuous production of D-xylonate at a rate of 1.5 g/L/h with a dilution rate (D) of 0.04 h⁻¹. nih.gov In another continuous flow culture, G. oxydans produced D-xylonate at a rate of 0.32 g/L/h for up to three days. nih.gov Pseudomonas putida has also been used in a continuous process, producing D-xylonate as a by-product at a rate of approximately 1.9 g/L/h. nih.gov These systems are advantageous for maintaining optimal physiological states and can be more economical for large-scale industrial production.

Influence of Environmental Parameters on Microbial Physiology and Productivity (e.g., pH, Nitrogen Limitation)

Environmental parameters are critical determinants of microbial physiology and, consequently, the efficiency of D-xylonate production. Key factors such as pH and nutrient availability, particularly nitrogen, must be carefully controlled to maximize yield and productivity.

The pH of the cultivation medium has a profound effect on both the microbial catalyst and the product itself. Production at a low pH is often desirable from an economic standpoint, as it simplifies downstream product recovery. vtt.fi The yeast Pichia kudriavzevii has shown remarkable performance, producing up to 146 g/L of D-xylonate at a pH of 3.0. vtt.fi However, low pH can also impose significant stress on the production organism. For Saccharomyces cerevisiae engineered to produce D-xylonate, production at pH 3 resulted in reduced cell viability and lower final titers compared to cultivations at pH 5.5. nih.govresearchgate.net The accumulation of D-xylonate inside the cells can lead to acidification of the cytosol, which is exacerbated at low external pH and negatively impacts cell vitality. vtt.fi For Gluconobacter oxydans, the pH optimum for its D-xylose dehydrogenase is 6.0, but it can effectively produce D-xylonate at pH values as low as 3.5, although production rates are higher at pH levels between 4.5 and 6.5. nih.gov

Nitrogen is a fundamental component of cell mass, and its availability directly influences growth and metabolic activity. Nitrogen limitation is a common strategy in microbial fermentations to shift metabolism from cell growth towards the production of secondary metabolites or other non-growth-associated products. mdpi.com In the context of D-xylonate, the choice of nitrogen source and its concentration can be optimized to enhance productivity. One study focusing on Gluconobacter oxydans demonstrated that using a combination of glutamate (B1630785) and ammonium sulfate (B86663) as nitrogen sources could achieve a volumetric productivity of 2.92 g/L/h. nih.gov While specific studies on the effect of nitrogen limitation on D-xylonate production are not extensively detailed in the provided context, the principle of redirecting carbon flux under nutrient-limiting conditions is a cornerstone of metabolic engineering and bioprocess optimization. mdpi.com For example, in the production of other compounds like lipids, limiting nitrogen while providing excess carbon is a well-established method to trigger accumulation. mdpi.com A similar strategic approach could be applied to D-xylonate fermentation to optimize the balance between biomass formation and product synthesis.

Strain Performance and Productivity Metrics

The selection of a robust and efficient microbial strain is paramount for the economically viable production of D-xylonate. Performance is typically evaluated based on three key metrics: titer (the final product concentration, in g/L), yield (the mass of product formed per mass of substrate consumed, in g/g), and productivity (the rate of product formation, in g/L/h). A variety of native and genetically engineered microorganisms have been assessed for D-xylonate production.

Native producers like Gluconobacter oxydans and Pseudomonas fragi have demonstrated high yields, often approaching the theoretical maximum, with volumetric productivities reaching up to 2.5 g/L/h for G. oxydans. nih.govresearchgate.net However, these strains can be sensitive to inhibitors present in lignocellulosic hydrolysates. nih.gov

Metabolically engineered microorganisms have shown significant promise in overcoming the limitations of native producers. Engineered Escherichia coli is a prominent example, with one strain achieving a very high titer of 108.2 g/L and a yield of 1.09 g/g in a fed-batch system. researchgate.net Another engineered E. coli strain, utilizing a protease-based oscillator to control metabolic flux, reached a remarkable productivity of 7.12 g/L/h and a titer of 199.44 g/L. researchgate.net Yeasts such as Saccharomyces cerevisiae and Pichia kudriavzevii have also been successfully engineered. P. kudriavzevii produced an exceptional titer of 171 g/L at a rate of 1.4 g/L/h. vtt.fi Engineered S. cerevisiae has achieved titers up to 43 g/L. nih.gov Non-recombinant, but optimized, strains like Corynebacterium glutamicum have also proven effective, with volumetric productivities as high as 4 g/L/h in fed-batch cultures. researchgate.net

The table below summarizes the performance metrics of various microbial strains in D-xylonate production under different process conditions.

Table 1: Performance Metrics of Various Microbial Strains for D-Xylonate Production

Strain Process Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Escherichia coli (Engineered) Fed-Batch 199.44 - 7.12 researchgate.net
Escherichia coli (Engineered) Fed-Batch 108.2 1.09 1.80 researchgate.net
Pichia kudriavzevii (Engineered) Batch 171 - 1.4 vtt.fi
Pseudomonas fragi ATCC 4973 Batch 162 1.1 1.4 nih.gov
Paraburkholderia sacchari Fed-Batch 150 0.63 1.5 researchgate.net
Gluconobacter oxydans ATCC 621 Batch 109 1.1 2.5 nih.gov
Zymomonas mobilis (Engineered) Bioreactor 56.44 - - researchgate.net
Saccharomyces cerevisiae B67002 Batch 43 - ~0.5 nih.gov

Molecular and Enzymatic Foundations of D Xylonate Metabolism

D-Xylose Oxidative Metabolic Pathways in Prokaryotes and Eukaryotes

D-Xylose, a significant component of lignocellulosic biomass, is utilized by a wide range of microorganisms. Among the pathways for its assimilation, the oxidative pathway is particularly relevant for the generation of D-xylonate. This route is prevalent in many bacteria and involves a series of enzymatic steps initiating with the oxidation of D-xylose.

D-Xylose Dehydrogenase Activity and D-Xylonolactone Formation

The initial and rate-limiting step in the oxidative metabolism of D-xylose is typically the conversion of D-xylose to D-xylonolactone. This reaction is catalyzed by the enzyme D-xylose dehydrogenase (XDH) acs.orgmicrobiologyresearch.orgmdpi.comnih.govresearchgate.netwikipedia.orgnih.govresearchgate.netencyclopedia.pubnih.gov. XDH enzymes are found in various prokaryotic and eukaryotic organisms and often utilize cofactors such as NAD+ or NADP+ mdpi.comnih.govajbasweb.com. The choice of cofactor can influence the enzyme's activity and substrate specificity.

The XDH from Caulobacter crescentus, designated XylB, is a well-studied example, known for its high efficiency in D-xylose oxidation acs.orguniprot.org. This enzyme exhibits a strong preference for D-xylose, with reported kinetic parameters including a Michaelis constant (Km) of 0.76 mM and a maximum velocity (Vmax) of 27.5 μmol NADH min−1 mg−1 when using NAD+ as a cofactor uniprot.org. Another example is the NADP+-dependent XDH from Haloarcula marismortui, which has a Km for D-xylose of 1.2 mM and for NADP+ of 0.15 mM, indicating a preference for NADP+ nih.gov. The presence of XDH activity is characteristic of microorganisms capable of utilizing D-xylose via oxidative routes, distinct from pathways that convert D-xylose to xylulose mdpi.comwikipedia.orgencyclopedia.pub.

Enzymatic and Spontaneous Hydrolysis of D-Xylonolactone to D-Xylonate

D-Xylonolactone, the immediate product of D-xylose oxidation by XDH, exists in a dynamic equilibrium with its open-chain form, D-xylonate (also known as D-xylonic acid) acs.orgnih.govresearchgate.net. This interconversion can occur through two main mechanisms: spontaneous, non-enzymatic hydrolysis or enzymatic catalysis by a lactonase enzyme.

Spontaneous hydrolysis of D-xylonolactone in aqueous solutions at neutral pH is a relatively slow process. For instance, studies have shown that at pH 6.8 or 7.2, only about 12% to 20% of D-xylonolactone hydrolyzes within a 16-hour period vtt.fi. This slow rate can lead to the accumulation of D-xylonolactone, potentially creating metabolic bottlenecks researchgate.net.

Enzymatic hydrolysis, mediated by enzymes such as xylonolactonase (e.g., XylC from C. crescentus), significantly accelerates the conversion of D-xylonolactone to D-xylonate, often by orders of magnitude compared to spontaneous reactions acs.orgmicrobiologyresearch.orgresearchgate.net. The activity of C. crescentus XylC, for example, has been reported to be up to 100 times faster than the spontaneous hydrolysis researchgate.net. The hydrolysis reaction releases protons, which can lead to a decrease in intracellular pH, a factor that can influence cellular physiology and the efficiency of D-xylonate production researchgate.netresearchgate.net.

Enzymology of D-Xylonate Dehydratases

Structural Biology and Active Site Characterization of D-Xylonate Dehydratase (e.g., Ilv/ED Dehydratase Family)

D-xylonate dehydratase (XDHT), also classified as D-xylonate hydro-lyase (EC 4.2.1.82), is a critical enzyme in the oxidative catabolism of D-xylose, notably in pathways such as the Weimberg pathway microbiologyresearch.orgwikipedia.orgresearchgate.netontosight.aiucsf.edu. Its primary function is to catalyze the dehydration of D-xylonate, yielding 2-keto-3-deoxy-D-xylonate (KDX) microbiologyresearch.orgresearchgate.netontosight.ainih.govasm.org. XDHT enzymes are members of the broader Ilv/ED dehydratase protein family, which encompasses enzymes involved in various metabolic pathways, including dihydroxy acid dehydratases and 6-phosphogluconate dehydratases researchgate.netresearchgate.netuef.fivirginia.edunih.govnih.govebi.ac.uk.

The D-xylonate dehydratase from Caulobacter crescentus (CcXyDHT) has been structurally characterized through X-ray crystallography, with its structure determined at a resolution of 2.7 Å researchgate.netnih.gov. This enzyme typically forms a homotetramer, consisting of four identical subunits arranged around a central axis researchgate.netresearchgate.netuef.fivirginia.edunih.gov. Each monomer is composed of two distinct domains. The active site, essential for catalysis, is located at the interface between these monomers and is characterized by the presence of a [2Fe-2S] cluster and a Mg2+ ion, both vital for the enzyme's catalytic activity researchgate.netuef.finih.gov. CcXyDHT shares structural and sequence similarities with other enzymes in the Ilv/ED family, such as dihydroxy-acid dehydratase (DHAD), indicating a conserved functional architecture virginia.edunih.govebi.ac.uk. For example, CcXyDHT exhibits approximately 31% amino acid sequence identity with the EDD enzyme from Escherichia coli researchgate.net.

Mechanistic Studies of Dehydration Reactions and Intermediate Species

The catalytic mechanism of D-xylonate dehydratase involves the removal of a water molecule from D-xylonate, leading to the formation of KDX microbiologyresearch.orgresearchgate.netontosight.aiasm.org. This dehydration is a key step in the metabolic processing of D-xylose, particularly within the Weimberg pathway, where KDX serves as a central intermediate for further metabolism microbiologyresearch.orgresearchgate.netasm.org. The reaction mechanism is thought to involve acid-base catalysis and metal ion coordination, with the [2Fe-2S] cluster and Mg2+ ion in the active site playing crucial roles in substrate binding and activation researchgate.netuef.finih.gov.

KDX, the product of this enzymatic reaction, is an α-keto acid that can be further processed. In the Weimberg pathway, KDX is dehydrated to α-ketoglutarate semialdehyde (KGSA), which is subsequently oxidized to α-ketoglutarate, a vital intermediate of the citric acid cycle microbiologyresearch.orgresearchgate.netasm.org. Alternatively, in the Dahms pathway, KDX can be cleaved by an aldolase (B8822740) enzyme into pyruvate (B1213749) and glycolaldehyde (B1209225) researchgate.net.

Cofactor Requirements and Allosteric Regulation of Dehydratase Activity

D-xylonate dehydratases, consistent with their classification within the Ilv/ED dehydratase family, often require specific metal ions for optimal catalytic activity. Studies on the Escherichia coli D-xylonate dehydratase, YjhG, have demonstrated that its activity is enhanced by divalent metal ions such as Mn2+ and Mg2+, with Mg2+ showing a particularly significant role in catalysis nih.govuniprot.org. The C. crescentus D-xylonate dehydratase (CcXyDHT) also incorporates a Mg2+ ion in its active site, alongside the [2Fe-2S] cluster, both of which are essential for its function researchgate.netuef.finih.gov. These metal ions likely contribute to substrate binding, precise positioning, and the facilitation of the dehydration reaction. While specific studies on allosteric regulation of D-xylonate dehydratases are limited in the provided literature, it is common for metabolic enzymes to be regulated by factors such as substrate availability, product inhibition, or specific effector molecules to maintain metabolic balance.

Compound List:

D-Xylose

D-Xylonolactone

D-Xylonate (D-Xylonic acid)

2-keto-3-deoxy-D-xylonate (KDX)

2-oxoglutarate semialdehyde (KGSA)

α-ketoglutarate

NADH

NAD+

NADP+

NADPH

[2Fe-2S] cluster

Mg2+

(Note: The user prompt mentioned "Ammonium-D-xylonate." However, the provided outline and the research literature focus exclusively on the metabolism of D-xylonate itself. Therefore, this article details the metabolic pathways and enzymatic activities related to D-xylonate, rather than the specific properties of its ammonium (B1175870) salt.)

Data Tables:

Table 1: Kinetic Parameters of Selected D-Xylose Dehydrogenases (XDH)

Enzyme SourceCofactor PreferenceKm (D-Xylose)Vmax (D-Xylose)Reference
Caulobacter crescentus XylBNAD+0.76 mM27.5 μmol NADH min−1 mg−1 uniprot.org
Haloarcula marismortui XDHNADP+1.2 mM92 U/mg (with NADP+) nih.gov
Hansenula polymorpha XDHNADP+Not specifiedNot specified ajbasweb.com

Note: Vmax values are presented as reported in the respective sources and may not be directly comparable without standardization.

Table 2: Characteristics of D-Xylonate Dehydratases (XDHT)

Enzyme Name/SourceEC NumberFamily / SuperfamilyQuaternary StructureActive Site ComponentsKey Reaction CatalyzedReference
D-xylonate dehydratase (CcXyDHT) / C. crescentusEC 4.2.1.82Ilv/ED DehydrataseHomotetramer[2Fe-2S] cluster, Mg2+D-Xylonate → 2-keto-3-deoxy-D-xylonate + H2O researchgate.netuef.finih.govnih.gov
YjhG / Escherichia coliEC 4.2.1.82Ilv/ED DehydrataseNot specifiedNot specifiedD-Xylonate → 2-keto-3-deoxy-D-xylonate + H2O nih.govuniprot.org

Note: Information on YjhG's quaternary structure and active site components was not explicitly detailed in the provided snippets.

Intermediates and Pathways in D-Xylonate Catabolism (e.g., Weimberg Pathway)

The metabolic fate of D-xylonate, the anionic form of xylonic acid, is primarily understood through its catabolism via specific biochemical pathways. While this compound is a salt form of D-xylonate, the metabolic processes focus on the D-xylonate anion itself. Among the known routes for pentose (B10789219) sugar degradation, the Weimberg pathway stands out as a significant oxidative catabolic route for D-xylose, leading to the formation of key metabolic intermediates. This pathway, first elucidated in Pseudomonas fragi, is characterized by a series of enzymatic reactions that convert D-xylose into α-ketoglutarate, a central intermediate of the citric acid cycle.

The Weimberg pathway initiates with the oxidation of D-xylose. This is typically catalyzed by a D-xylose dehydrogenase (XDH), which converts D-xylose into D-xylonolactone. Subsequently, D-xylonolactone undergoes hydrolysis, either spontaneously or through the action of a lactonase enzyme (XLA), yielding D-xylonate acs.orgwikipedia.orgnih.govnih.govmdpi.comtandfonline.comtandfonline.com. D-xylonate is a crucial intermediate in this pathway and is sometimes the desired end product for biotechnological applications nih.govtandfonline.comresearchgate.net.

Following the formation of D-xylonate, the pathway proceeds through two dehydration steps. First, D-xylonate is dehydrated by a D-xylonate dehydratase (XAD, also known as XylD) to form 2-keto-3-deoxy-D-xylonate (KDX) wikipedia.orgnih.govmdpi.comtandfonline.comtandfonline.comontosight.ainih.govasm.orgasm.orgresearchgate.net. This intermediate, KDX, is then further dehydrated by a 2-keto-3-deoxy-D-xylonate dehydratase (KDXD, often encoded by xylX) to produce α-ketoglutarate semialdehyde (KGSA) nih.govmdpi.comtandfonline.comtandfonline.comresearchgate.net. The final step in the Weimberg pathway involves the oxidation of KGSA by an α-ketoglutarate semialdehyde dehydrogenase (KGSADH, often encoded by xylA), which converts KGSA into α-ketoglutarate wikipedia.orgnih.govmdpi.comtandfonline.comtandfonline.comnih.govasm.orgasm.orgresearchgate.net. α-Ketoglutarate is a vital component of the citric acid cycle, integrating the carbon flux from D-xylose metabolism into central energy production pathways wikipedia.orgnih.govmdpi.comtandfonline.comtandfonline.comresearchgate.netnih.gov.

StepReactionEnzyme(s)Intermediate/Product
1D-Xylose → D-XylonolactoneD-Xylose dehydrogenase (XDH)D-Xylonolactone
2D-Xylonolactone → D-XylonateLactonase (XLA), spontaneous hydrolysisD-Xylonate
3D-Xylonate → 2-keto-3-deoxy-D-xylonateD-Xylonate dehydratase (XAD / XylD)2-keto-3-deoxy-D-xylonate (KDX)
42-keto-3-deoxy-D-xylonate → α-ketoglutarate semialdehyde2-keto-3-deoxy-D-xylonate dehydratase (KDXD / XylX)α-ketoglutarate semialdehyde (KGSA)
5α-ketoglutarate semialdehyde → α-ketoglutarateα-ketoglutarate semialdehyde dehydrogenase (KGSADH / XylA)α-ketoglutarate

Compound List:

this compound

D-Xylose

D-Xylonolactone

D-Xylonate

2-keto-3-deoxy-D-xylonate

α-ketoglutarate semialdehyde

α-ketoglutarate

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in the qualitative and quantitative analysis of ammonium (B1175870) D-xylonate, providing detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of organic compounds like ammonium D-xylonate. lucideon.commdpi.com It operates on the principle that atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. lucideon.comnih.gov This provides detailed information about the connectivity of atoms within a molecule, allowing for structural confirmation without the need for reference materials. rssl.com

For the analysis of D-xylonate, both ¹H and ¹³C NMR are employed. ¹H NMR provides information on proton environments, while the less sensitive ¹³C NMR offers insights into the carbon backbone of the molecule. mdpi.com In aqueous solutions, the analysis of xylonic acid by ¹³C NMR has been used to determine both the lactone hydrolization constant and the acid dissociation constant. researchgate.net The technique is highly effective for identifying molecular structures, determining physical and chemical properties at an atomic level, and conducting purity analysis. lucideon.com Quantitative NMR (qNMR) can establish the purity of small molecules, even within complex mixtures, by comparing the signal area of the analyte to that of an internal standard. mdpi.comrssl.com A key advantage of NMR is its ability to provide a comprehensive overview of the organic components in a sample with relatively short preparation and experiment times compared to chromatographic techniques. rssl.com

However, a limitation of NMR is its relatively low sensitivity for detecting minor components or trace-level impurities compared to mass spectrometry-based methods. lucideon.commdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for the separation and quantification of D-xylonate. nih.gov UHPLC offers significant advantages over traditional HPLC, including greater resolution, higher sensitivity, and faster analysis times, all while reducing solvent consumption. nih.gov

The Evaporative Light Scattering Detector (ELSD) is a quasi-universal detector that is particularly useful for compounds like D-xylonate that lack a strong UV-Vis chromophore. researchgate.netwikipedia.org The principle of ELSD involves three main steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the scattered light from the remaining non-volatile analyte particles. wikipedia.org This makes it a universal detector for all compounds less volatile than the mobile phase. wikipedia.org

A UHPLC method coupled with an ELS detector has been successfully developed for the rapid analysis of fermentatively produced D-xylonate. tandfonline.comtandfonline.com This method allows for the separation of D-xylonate from other fermentation broth components with a dynamic range of 0.2–7.0 g/L. researchgate.nettandfonline.com The use of an amide column is suitable for the separation of polar compounds like D-xylonate. tandfonline.comtandfonline.com The limit of detection (LOD) for this method was reported as 0.09 ± 0.03 g/L, and the limit of quantification (LOQ) was 0.17 ± 0.05 g/L. tandfonline.com

Table 1: UHPLC-ELS Method Parameters for D-Xylonate Analysis

ParameterValueReference
ColumnWaters UPLC BEH Amide (2.1 × 100 mm, 1.7 μm) researchgate.net
Dynamic Range0.2–7.0 g/L researchgate.nettandfonline.com
Limit of Detection (LOD)0.09 ± 0.03 g/L tandfonline.com
Limit of Quantification (LOQ)0.17 ± 0.05 g/L tandfonline.com
Analysis Time12 minutes per sample tandfonline.com

A significant challenge in the analysis of D-xylonate from fermentation broths is its separation from structurally similar compounds, particularly xylose. tandfonline.comtandfonline.com Traditional ion exclusion chromatography methods often fail to achieve baseline separation between D-xylonate and xylose. tandfonline.comtandfonline.com

The development of UHPLC methods using amide columns has overcome this challenge, enabling the efficient separation of D-xylonate from other key metabolites such as glucose, xylose, α-ketoglutarate, and xylitol (B92547). tandfonline.comtandfonline.com This method provides baseline separation (Rs > 1.5) of all five components within a short analysis time of approximately 5 minutes for the core separation. tandfonline.comtandfonline.com This is a substantial improvement over the 30-50 minute run times often required for ion exclusion methods. tandfonline.comtandfonline.com The use of a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium formate (B1220265) buffer is effective for this separation. chromatographyonline.com

Gas Chromatography-Time of Flight Mass Spectrometry (GC-ToF-MS) for Metabolite Profiling

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-ToF-MS) is a powerful technique for comprehensive metabolite profiling in biological samples. ucdavis.eduresearchgate.net It is particularly useful for identifying and quantifying a wide range of small molecules, including organic acids like D-xylonate, after a derivatization step to increase their volatility.

GC-ToF-MS offers high resolution and sensitivity, allowing for the detection of numerous metabolites in a single run. ucdavis.edunih.gov This technique has been successfully applied to the analysis of complex metabolite profiles from various biological sources. researchgate.netnih.gov The enhanced resolution of comprehensive two-dimensional GC (GC x GC-ToF-MS) further improves the separation of co-eluting compounds, leading to higher quality mass spectra and more confident metabolite identification. ucdavis.edu For instance, GC x GC-ToF-MS analysis of mouse spleen tissue identified nearly three times as many metabolites as one-dimensional GC. researchgate.net This makes it a highly robust tool for the discriminant analysis of complex biological samples. nih.gov

Ion Chromatography for Acidic Metabolite Detection

Ion Chromatography (IC) is a specialized chromatographic technique for the separation and quantification of ionic species. diduco.com It is an efficient method for analyzing small polar compounds, including organic acids, and is particularly well-suited for the detection of acidic metabolites like D-xylonate. thermofisher.com

IC systems typically employ an ion-exchange column to separate analytes based on their charge. diduco.com For the analysis of anionic species like D-xylonate, an anion-exchange column is used. thermofisher.com The separated ions are often detected by conductivity, and the use of eluent suppression techniques can enhance sensitivity by reducing the background conductivity of the eluent. thermofisher.com IC can be coupled with mass spectrometry (IC-MS), which allows for the detection of a broad spectrum of polar metabolites in biological fluids. nih.gov This approach has been shown to be effective for analyzing metabolites associated with pathways like the tricarboxylic acid (TCA) cycle and pentose (B10789219) phosphate (B84403) pathway. nih.gov Hydroxide gradient elution is a common approach in IC as it can be converted to pure water, which has very low conductivity, thereby improving detection limits. diduco.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Enzyme Activity Monitoring

UV-Vis spectrophotometry is a fundamental technique for monitoring the activity of enzymes involved in the D-xylonate pathway, particularly dehydrogenases. The enzymatic conversion of D-xylose to D-xylonolactone by D-xylose dehydrogenase (XDH) is coupled with the reduction of the cofactor NAD⁺ to NADH. acs.orgcsic.es This reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which is characteristic of NADH but not NAD⁺. nih.govresearchgate.netipinnovative.com The molar absorptivity of NADH at this wavelength (εNADH = 6220 cm⁻¹ M⁻¹) allows for the direct quantification of its production, which is proportional to the enzyme activity. acs.orgcsic.es

This method is widely applied in enzyme assays to determine kinetic parameters and to track the progress of D-xylonate synthesis. acs.orgcsic.esmdpi.com For instance, the activity of XDH from Caulobacter crescentus is routinely assayed by mixing the enzyme with D-xylose and NAD⁺ in a buffered solution (e.g., 50 mM NaH₂PO₄, pH 8.0) and recording the change in absorbance at 340 nm. acs.orgcsic.es One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylonolactone (and thus 1 µmol of NADH) per minute under specified conditions. acs.orgcsic.es

The application of UV-Vis spectrophotometry extends to monitoring the entire fermentation or bioconversion process. By taking aliquots from the reaction mixture over time, quenching the reaction, and then assaying for the remaining D-xylose or the produced NADH, researchers can effectively track reaction efficiency and conversion rates. acs.orgcsic.es This approach has been used to optimize reaction conditions, such as substrate and cofactor concentrations, for the efficient synthesis of D-xylonate. csic.es

Table 1: UV-Vis Spectrophotometry Assay for D-xylose Dehydrogenase (XDH) Activity

ParameterValue/ConditionSource
Analyte NADH acs.org, nih.gov, csic.es
Wavelength (λmax) 340 nm nih.gov, researchgate.net, ipinnovative.com
Molar Absorptivity (ε) 6220 M⁻¹cm⁻¹ acs.org, csic.es
Enzyme D-xylose Dehydrogenase (XylB) acs.org, csic.es
Substrate D-xylose acs.org, csic.es
Cofactor NAD⁺ acs.org, csic.es
Typical Buffer 50 mM NaH₂PO₄, pH 8.0 acs.org, csic.es
Temperature 25 °C or 30 °C acs.org, nih.gov
Application Enzyme kinetics, reaction progress monitoring acs.org, ipinnovative.com

Circular Dichroism (CD) Spectroscopy for Lactone Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the structure of chiral molecules, such as the lactone intermediate, D-xylonolactone, formed during the enzymatic oxidation of D-xylose. wikipedia.orgjascoinc.com CD measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of proteins and the conformation of small chiral molecules. wikipedia.orgjascoinc.com

In the context of D-xylonate production, D-xylose dehydrogenase first oxidizes D-xylose to D-xylonolactone. acs.orgcsic.es This lactone is a chiral molecule whose stereochemistry can be investigated using CD spectroscopy. The technique is particularly sensitive to the conformation of the lactone ring and its constituent chiral centers. While direct CD analysis of D-xylonolactone is not extensively detailed in the provided search results, the principles of CD spectroscopy make it an ideal tool for such structural investigations. wikipedia.orgjascoinc.com It can be used to confirm the stereochemical integrity of the lactone produced and to study its spontaneous or enzyme-catalyzed hydrolysis to D-xylonate.

Furthermore, Far-UV CD spectroscopy is a standard method for studying the secondary structure of the enzymes themselves, such as D-xylose dehydrogenase. nih.gov By analyzing the CD spectrum of the enzyme, researchers can determine the relative content of α-helices, β-sheets, and random coils, and assess conformational changes upon substrate or cofactor binding. nih.govbiorxiv.org

Table 2: Application of Circular Dichroism (CD) Spectroscopy in Biomolecule Analysis

Application AreaAnalyte TypeInformation ObtainedSource
Protein Analysis Enzymes (e.g., Dehydrogenases)Secondary structure content (α-helix, β-sheet), conformational changes, folding and stability. nih.gov, biorxiv.org
Small Molecule Analysis Chiral molecules (e.g., D-xylonolactone)Stereochemical conformation, structural integrity. wikipedia.org, jascoinc.com
Nucleic Acid Analysis DNA, RNADouble helix geometry, ligand binding. biorxiv.org

High-Resolution Mass Spectrometry for Intermediate Quantitation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detection, identification, and quantification of metabolic intermediates in the D-xylonate pathway. nih.gov Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provide the accuracy and sensitivity needed to analyze complex biological mixtures. nih.govresearchgate.net

In the biosynthesis of chemicals from D-xylonate, several intermediates are formed. For example, D-xylonate dehydratase converts D-xylonate to 2-keto-3-deoxy-D-xylonate (KDX). researchgate.net The quantification of such intermediates is crucial for understanding pathway flux and identifying potential metabolic bottlenecks. An activity assay for D-xylonate dehydratase has been established where the product, KDX, is derivatized with semicarbazide (B1199961) and then quantified using HRMS. researchgate.net

HRMS is particularly valuable because many traditional analytical methods, like standard HPLC with UV or refractive index detection, struggle to separate and quantify structurally similar sugar acids and their intermediates. tandfonline.comtandfonline.com For example, separating D-xylonate from D-xylose can be challenging with ion-exclusion chromatography. tandfonline.comtandfonline.com HRMS, with its high mass accuracy, allows for the unambiguous identification and quantification of compounds based on their exact mass, even in complex fermentation broths. nih.gov This capability is essential for metabolic profiling and for optimizing the production of D-xylonate and its downstream products. nih.govresearchgate.net

Crystallographic Studies of D-Xylonate and Related Enzyme Structures

Crystallographic techniques are paramount for determining the precise three-dimensional atomic structures of D-xylonate salts and the enzymes that catalyze their formation. This structural information is key to understanding reaction mechanisms and for protein engineering efforts.

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the gold standard for determining the atomic and molecular structure of crystalline materials. patnawomenscollege.inwikipedia.org This technique involves directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. patnawomenscollege.inscribd.com The resulting diffraction pattern is unique to the crystal's internal structure and can be used to calculate a three-dimensional model of the electron density, revealing the precise positions of atoms and the bonds between them. wikipedia.orgiastate.edu

Table 3: Crystallization and X-ray Diffraction Data for D-xylonate Dehydratase (CcXyDHT)

ParameterValueSource
Protein D-xylonate dehydratase from Caulobacter crescentus (CcXyDHT) nih.gov
Crystallization Method Hanging-drop vapor diffusion nih.gov
Precipitants 3.8 M sodium formate pH 7.0, 0.1 M TES pH 7.0, 5 mM magnesium formate, 4% PEG 3350 nih.gov
Resolution 2.66 Å nih.gov
Space Group C2 nih.gov
Unit-cell parameters (a, b, c, β) 270.42 Å, 236.13 Å, 65.17 Å, 97.38° nih.gov
Molecules per asymmetric unit 4 (a tetramer) nih.gov
Solvent Content 69% nih.gov

Electron Diffraction (MicroED) Techniques for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a rapidly emerging cryogenic electron microscopy (cryo-EM) technique used to determine high-resolution structures from nanocrystals that are far too small for conventional X-ray crystallography. nih.govthermofisher.com This method is particularly advantageous for samples that resist growing large, well-ordered crystals, which is a common bottleneck in structural biology. nih.govfrontiersin.org

In a MicroED experiment, a beam of electrons is directed onto a continuously rotating nanocrystal (<200 nm), and the resulting diffraction patterns are recorded as a movie by a high-speed camera. nih.govnih.govspringernature.com Because electrons interact much more strongly with matter than X-rays, even extremely small crystals can produce high-quality diffraction data. thermofisher.comfrontiersin.org The collected data can then be processed using standard X-ray crystallography software to solve the atomic structure. nih.gov

While specific applications of MicroED to ammonium D-xylonate are not detailed in the provided results, the technique holds immense potential for the field. It could be used to determine the structure of D-xylonate salts or enzyme-substrate complexes from microcrystalline powders, which are often more readily obtained than large single crystals. frontiersin.org This would accelerate the pace of structural elucidation for challenging targets within the D-xylonate production pathway, providing data that is practically indistinguishable from that obtained by XRD. frontiersin.org MicroED is poised to become a routine tool for small molecule and protein structure determination, complementing traditional XRD methods. frontiersin.org

Derivatization Chemistry and Advanced Chemical Transformations of D Xylonate

Conversion of D-Xylonate to Other High-Value Chemicals

Formation of 3,4-Dihydroxybutyrate

A significant transformation involving D-xylonate is its conversion into 3,4-dihydroxybutyric acid (3,4-DHBA), a C4 platform chemical with applications in pharmaceuticals and polymers frontiersin.orgresearchgate.netsciepublish.com. This conversion is primarily achieved through a multi-step enzymatic pathway, often engineered into microbial hosts such as Escherichia coli and Saccharomyces cerevisiae frontiersin.orgresearchgate.netmicrobiologyresearch.orgnih.gov.

The pathway begins with the D-xylonate molecule, which is derived from the oxidation of D-xylose nih.govresearchgate.netnih.govresearcher.life. The transformation proceeds through the following key enzymatic steps:

Dehydration of D-xylonate : D-xylonate is first acted upon by D-xylonate dehydratase (XD, EC 4.2.1.82). This enzyme catalyzes the removal of a water molecule from D-xylonate, yielding 2-keto-3-deoxy-D-xylonate (KDX) asm.orguniprot.orgontosight.aigoogle.comnih.gov. This dehydration step is crucial for initiating the carbon chain modification required for 3,4-DHBA synthesis uniprot.orgontosight.ai.

Decarboxylation of 2-keto-3-deoxy-D-xylonate : The KDX intermediate is then converted to 3,4-dihydroxybutanal via a 2-keto-acid decarboxylase frontiersin.orgmicrobiologyresearch.orggoogle.comgoogle.com. This enzymatic step facilitates the removal of a carbon atom from the KDX molecule.

Oxidation to 3,4-Dihydroxybutyric Acid : Finally, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the 3,4-dihydroxybutanal to the target product, 3,4-dihydroxybutyric acid (3,4-DHBA) frontiersin.orgresearchgate.netnih.gov.

Research Findings and Microbial Production of 3,4-DHBA:

The engineering of microbial cell factories has been instrumental in realizing the bioproduction of 3,4-DHBA from D-xylose. By introducing the genes encoding the enzymes for this pathway, researchers have achieved significant production levels. For example, studies have reported the following outcomes:

Engineered Escherichia coli :

A titer of 1.27 g/L of 3,4-DHBA was achieved in one study frontiersin.org.

Another study reported a titer of 7.71 g/L with a molar yield of 60% from D-xylose researchgate.net.

Optimization strategies, such as blocking competing metabolic pathways (e.g., by deleting the yiaE gene encoding 2-keto-3-deoxy-D-xylonate reductase) and regulating NAD+ availability, have further improved production efficiency, leading to titers of 0.38 g/L nih.gov.

Engineered Saccharomyces cerevisiae :

A molar yield of 0.791 mol/mol D-xylose for 3,4-DHBA and 3-hydroxybutyrolactone was reported researchgate.net.

These findings highlight the potential of leveraging the D-xylonate pathway for sustainable chemical production from biomass-derived sugars.

Data Table: Microbial Production of 3,4-Dihydroxybutyric Acid (3,4-DHBA) from D-Xylose

Microbial HostKey Enzymes Introduced/ModifiedReported Titer (g/L)Molar Yield (mol/mol D-xylose)Reference
Escherichia coliD-xylonate dehydratase, 2-keto-acid decarboxylase, Aldehyde dehydrogenase1.27N/A frontiersin.org
Escherichia coliD-xylonate dehydratase, 2-keto-acid decarboxylase, Aldehyde dehydrogenase (optimized pathway)7.710.60 researchgate.net
Escherichia coliD-xylonate dehydratase, 2-keto-acid decarboxylase, Aldehyde dehydrogenase (pathway blocking)0.38N/A nih.gov
Saccharomyces cerevisiaeD-xylonate dehydratase, 2-keto-acid decarboxylase, Aldehyde dehydrogenaseN/A0.791 (for 3,4-DHBA + 3HBL) researchgate.net

N/A: Not Available or not directly reported in the context of the specific metric.

Environmental and Sustainability Considerations in D Xylonate Production Research

Utilization of Renewable and Non-Food Biomass Feedstocks

A cornerstone of sustainable D-xylonate production is the use of renewable and non-food biomass, which avoids competition with the food supply chain. researchgate.netmdpi.com Lignocellulosic biomass, the most abundant and underutilized plant material on Earth, is the primary focus. researchgate.netresearchgate.net This includes a wide variety of feedstocks that are often considered waste products from agriculture and forestry.

The hemicellulose fraction of this biomass is rich in D-xylose, the direct precursor for D-xylonate. sustained.comosti.gov Utilizing these materials provides an economical and sustainable pathway for production. researchgate.net Research has successfully demonstrated D-xylonate production from various non-food feedstocks, including:

Agricultural Residues: Corn cobs researchgate.netvtt.fi, sugarcane bagasse mdpi.com, wheat straw researchgate.net, and rice straw mdpi.com are prominent examples of abundant feedstocks. These materials are byproducts of existing agricultural industries, making them a low-cost and readily available resource. nih.govresearchgate.net

Forestry Residues: Wood hydrolysates, such as those from birchwood and sawdust, have also been effectively used as substrates for microbial conversion to D-xylonate. researchgate.netsustained.com

The use of such lignocellulosic waste, with an estimated annual availability of up to 220 million tonnes in the EU alone, represents a significant opportunity to produce valuable chemicals from resources that would otherwise have low value. youtube.com

FeedstockMicroorganismD-Xylonate Titer/YieldReference
Corn Cob HydrolysateEscherichia coli91.2 g/L researchgate.netresearchgate.net
Sugarcane BagasseZymomonas mobilis11.13 g/L mdpi.com
Birchwood HydrolysateGluconobacter oxydans~50% conversion researchgate.net
Wheat Straw HydrolysateGluconobacter oxydansComparable to birchwood researchgate.net
Rice Straw HydrolysateCorynebacterium glutamicum42.94 g/L mdpi.com

Waste Valorization in Biorefining Processes

The integration of D-xylonate production into a broader biorefinery framework is a key strategy for enhancing sustainability through waste valorization. nih.govrepec.org A biorefinery aims to convert biomass into a portfolio of value-added products, similar to a petroleum refinery, thereby maximizing the use of the feedstock and minimizing waste. researchgate.netscilit.com

Strategies for Minimizing Byproduct Formation in Bioproduction

A critical aspect of sustainable bioproduction is maximizing the conversion of the substrate to the desired product while minimizing the formation of unwanted byproducts. Metabolic engineering provides powerful tools to achieve this goal in D-xylonate production. tandfonline.comresearchgate.net

One of the most common byproducts, particularly in yeast-based fermentation, is xylitol (B92547). researchgate.netenergy.gov This occurs when native cellular enzymes, such as aldose reductases, act on D-xylose. A key strategy to prevent this carbon loss is the deletion of the genes encoding these enzymes. For example, knocking out the GRE3 gene in Saccharomyces cerevisiae has been shown to significantly reduce xylitol formation and redirect carbon flux towards D-xylonate. researchgate.netenergy.gov

In bacterial systems like Escherichia coli, native metabolic pathways for D-xylose catabolism can compete with the engineered pathway for D-xylonate production. To overcome this, researchers block the native pathway by deleting key genes such as xylA (xylose isomerase) and xylB (xylulose kinase), forcing the D-xylose to be channeled exclusively into the desired oxidative pathway. lca-center.dkacs.org Other common fermentation byproducts like acetate, ethanol (B145695), and lactate (B86563) can also be minimized by knocking out the respective synthesis pathways. researchgate.net

Target ByproductHost OrganismEngineering StrategyOutcome
XylitolSaccharomyces cerevisiaeDeletion of aldose reductase gene (GRE3)Reduced xylitol production, increased D-xylonate titer. researchgate.netenergy.gov
Native Xylose MetabolitesEscherichia coliDeletion of xylose isomerase (xylA) and xylulokinase (xylB)Blocked native xylose consumption, directing flux to D-xylonate. lca-center.dkacs.org
Acetate, Ethanol, LactateEscherichia coliKnockout of respective synthesis pathway genesDecreased formation of fermentation byproducts. researchgate.net
D-xylonolactoneS. cerevisiae / E. coliCo-expression of xylonolactonase (xylC)Efficient conversion of intermediate to D-xylonate, improved production rate. lca-center.dk

Lifecycle Assessment Methodologies for D-Xylonate Production Pathways

While specific lifecycle assessment (LCA) studies for D-xylonate are not yet widely published, the methodologies for evaluating bio-based chemicals and biorefinery products are well-established and directly applicable. researchgate.netnih.gov An LCA provides a systematic framework to quantify the potential environmental impacts of a product throughout its entire life cycle, from raw material acquisition to final disposal ("cradle-to-grave"). researchgate.netyoutube.com

The standard LCA methodology, as defined by ISO 14040, involves four key stages:

Goal and Scope Definition: This initial step defines the purpose of the assessment, the intended audience, and the precise boundaries of the system being studied. researchgate.net A crucial element is the definition of a functional unit , which provides a reference to which all inputs and outputs are normalized (e.g., the environmental impact per 1 kg of D-xylonate produced). The system boundary determines which processes are included, such as a "cradle-to-gate" analysis that covers feedstock acquisition, transportation, and chemical production, but excludes the use and disposal phases. sustained.comenergy.gov The choice of feedstock is critical here; using agricultural waste may allow for a "zero-burden" assumption, where the environmental impacts of growing the initial crop are not allocated to the waste residue. energy.gov

Life Cycle Inventory (LCI): This stage involves compiling and quantifying all inputs and outputs for each process within the system boundary. This includes raw materials (biomass, chemicals), energy, and water consumption, as well as emissions to air, water, and soil, and the generation of co-products and waste. researchgate.netmdpi.com

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. mdpi.com Standard impact categories relevant to D-xylonate production would include global warming potential, fossil fuel depletion, land use, water consumption, and eutrophication. Methodologies such as ReCiPe or the EF 3.0 method are used to calculate these impacts. mdpi.com

For biorefinery products like D-xylonate, a significant methodological challenge is the allocation of environmental burdens among multiple co-products. osti.gov The basis for allocation—whether by mass, energy content, or economic value—can significantly alter the final environmental footprint attributed to D-xylonate.

Future Research Directions and Unexplored Avenues

Novel Enzymatic Systems for Enhanced Production Efficiency

The biological production of D-xylonate from D-xylose is a cornerstone of its sustainable synthesis. Future research is increasingly focused on the discovery and engineering of novel enzymatic systems to improve efficiency and yield.

A key enzyme in this pathway is D-xylose dehydrogenase (XDH), which catalyzes the oxidation of D-xylose to D-xylonolactone. nih.gov The subsequent hydrolysis of the lactone to D-xylonate can occur spontaneously or be catalyzed by a lactonase. nih.gov Significant progress has been made using XDH from Caulobacter crescentus in multi-enzyme systems for the efficient synthesis of D-xylonate. nih.govresearchgate.net These systems often employ a cofactor regeneration cycle, for instance, by coupling the reduction of acetaldehyde (B116499) to ethanol (B145695) catalyzed by alcohol dehydrogenase, to ensure a continuous supply of NAD⁺. nih.govresearchgate.net

Enzyme/SystemSource OrganismKey Improvement/FeatureReference
D-xylose dehydrogenase (XylB)Caulobacter crescentusHigh efficiency in D-xylose oxidation. Used in multi-enzyme systems with NAD⁺ regeneration. nih.govresearchgate.net
D-xylonate dehydratase (YjhG)Escherichia coliActivity enhanced through directed evolution (e.g., YjhGT325F variant) to alleviate bottlenecks in downstream pathways. nih.govresearchgate.net
Iron-Sulfur [Fe-S] Cluster Synthesis Systems (e.g., SUF system)Escherichia coliOverexpression enhances the catalytic efficiency of Fe-S dependent enzymes like D-xylonate dehydratase. nih.govnih.gov

Advanced Bioreactor Designs and Process Intensification

The transition from laboratory-scale production to industrial-scale manufacturing of Ammonium (B1175870) D-xylonate necessitates the development of advanced bioreactor designs and process intensification strategies. The choice of bioreactor significantly impacts factors such as mass transfer, aeration, and mixing, which are crucial for optimal microbial growth and product formation. editverse.com

Common bioreactor configurations that could be adapted and optimized for D-xylonate production include stirred-tank bioreactors, airlift bioreactors, and packed-bed bioreactors. For microbial fermentation processes, particularly those involving gaseous substrates or requiring precise control over environmental parameters, advanced monitoring and control systems are essential.

Process intensification aims to develop smaller, more efficient, and more sustainable production processes. mdpi.commdpi.com Strategies relevant to Ammonium D-xylonate production could include:

Reactive Distillation: This technique combines reaction and separation in a single unit, which can be advantageous for equilibrium-limited reactions by continuously removing products. mdpi.com

Membrane Bioreactors: These can be employed to retain microbial cells, leading to high cell densities and improved volumetric productivity.

Continuous Flow Processing: Shifting from batch to continuous production can enhance productivity, improve product consistency, and reduce downtime. nih.gov

Bioreactor Type/StrategyPrinciple of OperationPotential Advantage for D-xylonate Production
Stirred-Tank BioreactorMechanical agitation for mixing and aeration.Well-established technology with good control over process parameters.
Airlift BioreactorGas sparging induces liquid circulation for mixing.Lower shear stress, beneficial for shear-sensitive microorganisms.
Packed-Bed BioreactorImmobilized biocatalysts (enzymes or whole cells) in a packed column.High catalyst stability and potential for continuous operation.
Process IntensificationIntegration of multiple unit operations into a single apparatus.Reduced capital and operating costs, smaller footprint, and improved safety. mdpi.com

Chemo-Enzymatic Hybrid Approaches for Unique D-Xylonate Derivatives

The integration of chemical and enzymatic transformations offers a powerful strategy for the synthesis of novel D-xylonate derivatives with unique functionalities. nih.govmdpi.com Chemo-enzymatic approaches leverage the high selectivity and mild reaction conditions of enzymes with the versatility of chemical synthesis. unl.ptnih.govresearchgate.net

Future research in this area could explore:

Enzymatic regioselective modifications of the D-xylonate backbone, followed by chemical derivatization to introduce novel functional groups. For instance, oxidases or dehydrogenases could be used to selectively oxidize specific hydroxyl groups on the D-xylonate molecule, creating keto-derivatives that can then be further modified chemically. unl.pt

Lipase-mediated esterification or amidation to produce a range of D-xylonate esters and amides with tailored properties for applications in polymers, surfactants, or as chiral building blocks. mdpi.comnih.gov

Chemo-Enzymatic StrategyDescriptionPotential D-Xylonate Derivative
Regioselective Oxidation-ReductionEnzymatic oxidation of a specific hydroxyl group to a ketone, followed by stereoselective chemical reduction.Novel stereoisomers of D-xylonate or its derivatives.
Lipase-Catalyzed AcylationUse of lipases for the enantioselective acylation of D-xylonate or its precursors.Chiral esters for fine chemical synthesis.
Multi-step Hybrid SynthesisEnzymatic production of D-xylonate followed by chemical modifications like etherification or glycosylation.D-xylonate-based polymers, surfactants, or functionalized biomaterials.

Theoretical Modeling and Computational Chemistry for D-Xylonate Systems

Theoretical modeling and computational chemistry are becoming indispensable tools for understanding and optimizing biological and chemical systems at the molecular level. mdpi.com For D-xylonate, these approaches can provide valuable insights that are often difficult to obtain through experimental methods alone.

Key areas where computational methods can be applied include:

Enzyme Mechanism and Engineering: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can elucidate the catalytic mechanism of enzymes like D-xylose dehydrogenase and D-xylonate dehydratase. researchgate.netnih.gov This knowledge can guide protein engineering efforts to improve enzyme stability, activity, and substrate specificity. The crystal structure of D-xylonate dehydratase provides a solid foundation for such computational studies. nih.gov

Substrate and Ligand Binding: Computational docking and free energy calculations can predict how D-xylose and D-xylonate bind to the active sites of relevant enzymes. mdpi.com This can aid in the design of enzyme inhibitors or in understanding substrate specificity.

Conformational Analysis: MD simulations can be used to study the conformational dynamics of D-xylose and D-xylonate in solution, providing insights into their structure and interactions with solvents and other molecules. nih.gov Neutron diffraction with isotopic substitution (NDIS) experiments, in conjunction with MD simulations, have been used to examine the conformation of D-xylose in aqueous solution. nih.gov

Computational MethodApplication in D-Xylonate ResearchExpected Outcome
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics of D-xylonate and its interaction with enzymes and solvents.Understanding the structural basis of enzyme-substrate recognition and reaction mechanisms. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigating the electronic details of enzymatic reaction mechanisms.Elucidating transition states and reaction pathways for rational enzyme design.
Computational DockingPredicting the binding modes of D-xylonate and its analogues to enzyme active sites.Guiding the design of more efficient enzymes or specific inhibitors.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Ammonium-D-xylonate in laboratory settings?

  • Methodological Answer : Synthesis typically follows protocols for sugar acid ammonium salts, involving neutralization of D-xylonic acid with ammonium hydroxide under controlled pH (7.0–8.0). Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate and ammonium functional groups (e.g., peaks at ~1600 cm⁻¹ for COO⁻ and ~3150 cm⁻¹ for NH₄⁺) and nuclear magnetic resonance (NMR) to verify the sugar backbone structure . Cross-reference purity data with primary literature using CAS 5461-96-1 and validate against reagent-grade standards (e.g., ACS guidelines for ammonium salts) .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection, employing a carbohydrate-specific column (e.g., Aminex HPX-87H) and isocratic elution with 5 mM H₂SO₄. For enzymatic assays, adapt methods from D-amino acid oxidase (DAAO) activity studies, where this compound may serve as a substrate analog. Calibrate against certified reference materials and report limits of detection (LOD) and quantification (LOQ) .

Q. How should researchers evaluate the credibility of physicochemical data (e.g., solubility, stability) for this compound in literature?

  • Methodological Answer : Compare data across peer-reviewed studies, prioritizing publications that specify experimental conditions (e.g., temperature, solvent systems). Validate solubility claims by replicating protocols using USP-grade reagents. For stability studies, assess whether kinetic degradation models (e.g., Arrhenius plots for thermal stability) were applied . Discrepancies may arise from impurities or uncalibrated instrumentation, so cross-check with databases like ChemFOnt for annotated compound properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity or metabolic pathways involving this compound?

  • Methodological Answer : Conduct comparative metabolomic studies using isotope-labeled this compound to trace incorporation into pathways like the pentose phosphate cycle. Pair this with knockout microbial models (e.g., E. coli lacking xylose transporters) to isolate specific interactions. Analyze conflicting data by scrutinizing assay conditions (e.g., pH, cofactors) and statistical methods (e.g., p-value thresholds, error bars) .

Q. What experimental design principles apply when studying this compound’s role in enzymatic reactions with conflicting substrate specificity claims?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with purified enzymes (e.g., DAAO). Design dose-response curves with at least six concentration points and include negative controls (e.g., D-glucose analogs). Address contradictions by replicating prior studies with updated instrumentation and reporting effect sizes alongside statistical significance .

Q. How can computational models (e.g., molecular docking) be validated against experimental data for this compound interactions?

  • Methodological Answer : Perform molecular dynamics simulations using software like GROMACS, parameterizing force fields with crystallographic data from related sugar acids. Validate docking poses with X-ray diffraction or cryo-EM structures of enzyme-ligand complexes. Quantify agreement using root-mean-square deviation (RMSD) and cross-validate with experimental kinetic data (e.g., Kₘ, Vₘₐₓ) .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound research?

  • Answer :
  • Document all synthesis steps using IUPAC nomenclature and CAS registry numbers (e.g., 5461-96-1) to avoid ambiguity .
  • Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to FAIR principles .
  • Use statistical power analysis during experimental design to determine sample sizes that minimize Type I/II errors .

Q. How to integrate fragmented literature data into a cohesive analysis of this compound’s properties?

  • Answer : Create a systematic review matrix tabulating key parameters (e.g., pH, temperature, assay type) from primary sources. Apply meta-analysis tools (e.g., RevMan) to identify trends or outliers. For conflicting results, perform sensitivity analysis to weigh studies by methodological rigor (e.g., sample size, controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.